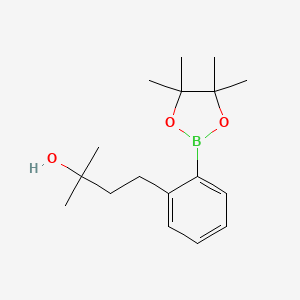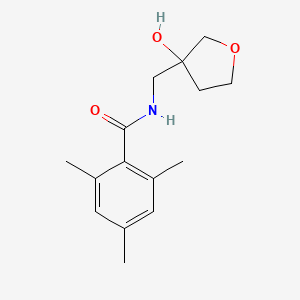![molecular formula C13H17NO2 B2911684 2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol CAS No. 1609639-69-1](/img/structure/B2911684.png)
2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol is a chemical compound also known as Tropisetron. It is a selective serotonin 5-HT3 receptor antagonist used in scientific research. Tropisetron is widely used in the field of neuroscience and has been studied for its biochemical and physiological effects, mechanism of action, and future research directions.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol' involves the conversion of 4-methylacetophenone to 4-methylphenyl hydrazine, which is then reacted with ethyl acetoacetate to form 4-methylphenyl isoxazol-5-one. This intermediate is then reduced to 4-methylphenyl isoxazoline, which is further reacted with 2-propanol to yield the final product.
Starting Materials
4-methylacetophenone, hydrazine hydrate, ethyl acetoacetate, sodium ethoxide, acetic acid, sodium borohydride, 2-propanol
Reaction
4-methylacetophenone is reacted with hydrazine hydrate in the presence of acetic acid to form 4-methylphenyl hydrazine., 4-methylphenyl hydrazine is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 4-methylphenyl isoxazol-5-one., 4-methylphenyl isoxazol-5-one is reduced to 4-methylphenyl isoxazoline using sodium borohydride., Finally, 4-methylphenyl isoxazoline is reacted with 2-propanol to yield the final product, 2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol.
Mécanisme D'action
Tropisetron works by blocking the serotonin 5-HT3 receptors in the central nervous system. This receptor is involved in various physiological processes such as mood regulation, appetite, and sleep. By blocking this receptor, Tropisetron can modulate the levels of serotonin in the brain, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
Tropisetron has been shown to have various biochemical and physiological effects. It has been found to reduce anxiety and depression-like behaviors in animal models. Tropisetron has also been shown to improve memory and cognitive function. Additionally, it has been studied for its potential anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
Tropisetron is a highly selective serotonin 5-HT3 receptor antagonist, making it a useful tool for studying the role of serotonin in various physiological processes. It has been shown to have low toxicity and is well-tolerated in animal models. However, its high cost and limited availability can be a limitation for some research labs.
Orientations Futures
The potential therapeutic effects of Tropisetron in various neurological disorders such as anxiety, depression, and schizophrenia warrant further investigation. Additionally, its anti-inflammatory and antioxidant effects suggest that it may have potential in the treatment of various inflammatory diseases. Future research could also focus on the development of more cost-effective synthesis methods to make Tropisetron more widely available for scientific research.
Applications De Recherche Scientifique
Tropisetron is commonly used in scientific research as a selective serotonin 5-HT3 receptor antagonist. It is used to study the effects of serotonin on the central nervous system and its role in various physiological processes. Tropisetron has been studied for its potential therapeutic effects in various neurological disorders such as anxiety, depression, and schizophrenia.
Propriétés
IUPAC Name |
2-[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-4-6-10(7-5-9)11-8-12(16-14-11)13(2,3)15/h4-7,12,15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPKDLAMDIWKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

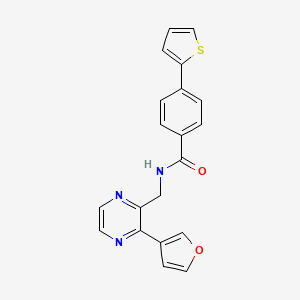
![3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B2911605.png)
![(Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911606.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2911607.png)
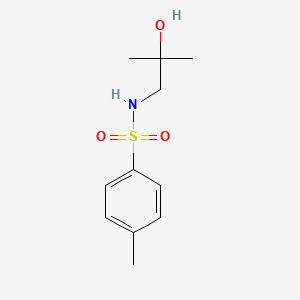
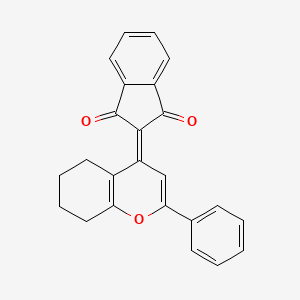
![methyl 3-[6-[(3-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2911611.png)
![4-Tert-butyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid](/img/structure/B2911612.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2911613.png)
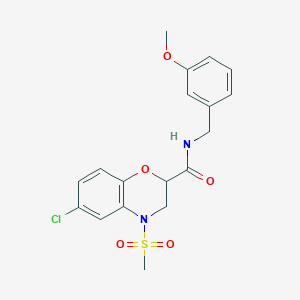
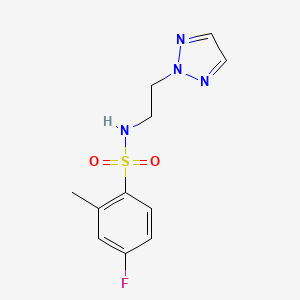
![N-[(5Z)-1-methyl-5-[[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-4-oxoimidazol-2-yl]acetamide](/img/structure/B2911616.png)
